4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer activities due to the benzofuran moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in microbial cell wall synthesis and cancer cell proliferation . The benzofuran moiety is known to interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methoxy-1,1-dioxido-1-benzothien-2-YL)carbonyl)morpholine
- 4-((3-Chloro-1-benzothien-2-YL)carbonyl)morpholine
- 4-((3-Methyl-1-piperidinyl)carbonyl)morpholine
Uniqueness
4-((3-Methyl-1-benzofuran-2-YL)carbonyl)morpholine is unique due to its specific benzofuran moiety, which imparts distinct biological activities. Compared to similar compounds, it has shown promising antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
92248-59-4 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15NO3/c1-10-11-4-2-3-5-12(11)18-13(10)14(16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
InChI Key |
RAZPIHGOBANJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCOCC3 |
solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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